Product packaging for 2-Amino-3-(3,4-dimethoxyphenyl)propan-1-OL(Cat. No.:CAS No. 19881-95-9)

2-Amino-3-(3,4-dimethoxyphenyl)propan-1-OL

Cat. No.: B011775
CAS No.: 19881-95-9
M. Wt: 211.26 g/mol
InChI Key: KTYIPWPXWFHMBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Broader Class of Amino Alcohols and Substituted Phenethylamines

2-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol is structurally classified as both an amino alcohol and a substituted phenethylamine (B48288). Amino alcohols are a class of organic compounds characterized by the presence of both an amine and a hydroxyl functional group. nih.gov These functional groups are hydrophilic and capable of hydrogen bonding, which often imparts high water solubility and elevated boiling points to these molecules. nih.gov The dual reactivity of the amine and alcohol groups makes them versatile intermediates in organic synthesis. nih.gov They are fundamental building blocks for a myriad of biologically active molecules and are frequently used as chiral ligands or auxiliaries in asymmetric catalysis. nih.govnih.gov

Concurrently, the molecule is a derivative of phenethylamine, a core structure in which a phenyl ring is connected to an amino group by a two-carbon sidechain. researchgate.netwikipedia.org The phenethylamine scaffold is a privileged motif in medicinal chemistry, forming the backbone of numerous endogenous compounds like dopamine (B1211576) and norepinephrine (B1679862), as well as a vast array of pharmaceuticals and bioactive alkaloids. researchgate.netnih.gov The substitution pattern on the phenyl ring and the sidechain dictates the compound's pharmacological profile. wikipedia.org In this compound, the phenyl ring is substituted with two methoxy (B1213986) groups at the 3 and 4 positions, and the sidechain is modified with a hydroxymethyl group, classifying it as a substituted phenethylamine with amino alcohol functionality.

Overview of its Conceptual Significance in Organic Synthesis and Mechanistic Inquiry

The significance of this compound in organic synthesis stems from its potential as a versatile building block. The presence of three distinct functional domains—the aromatic ring, the amino group, and the hydroxyl group—allows for a wide range of chemical transformations. organic-chemistry.org For instance, the amino and hydroxyl groups can be selectively protected or derivatized, enabling the molecule to serve as an intermediate in the multi-step synthesis of more complex targets. organic-chemistry.org

A key conceptual application lies in its potential use in asymmetric synthesis. The carbon atom to which the amino group is attached is a stereogenic center, meaning the compound can exist as two distinct enantiomers. Enantiomerically pure amino alcohols are highly sought after as chiral auxiliaries, which are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction, or as precursors for chiral ligands used in metal-catalyzed asymmetric reactions. nih.gov While specific, high-profile applications of this particular molecule as a chiral auxiliary are not widely documented, its structural features are analogous to other well-known phenylalaninol-derived auxiliaries. sigmaaldrich.com

From a mechanistic standpoint, this compound serves as a model for studying the reactivity of bifunctional compounds. The interplay between the amino and hydroxyl groups can be investigated in reactions such as oxidation, reduction, and nucleophilic substitution. organic-chemistry.org Furthermore, the 3,4-dimethoxyphenyl group, a common feature in many natural products and pharmacologically active compounds, makes this molecule a relevant starting material for synthetic routes targeting complex molecular architectures, such as isoquinoline (B145761) alkaloids. nih.govthieme-connect.de The synthesis of isoquinolines often involves the cyclization of phenethylamine derivatives, highlighting a potential pathway where this compound could be a key precursor. researchgate.netorganic-chemistry.org

Identification of Key Research Gaps and Emerging Avenues for Scholarly Investigation

Despite its interesting structural features and conceptual potential, this compound remains a relatively underexplored compound in the chemical literature. Its commercial availability suggests it is accessible for research, yet there is a notable lack of in-depth studies focusing on its specific applications. This points to several key research gaps and emerging opportunities for investigation.

One significant gap is the systematic evaluation of its efficacy as a chiral ligand or auxiliary in a broad range of asymmetric transformations. Future studies could involve the synthesis of both enantiomers and their application in well-established catalytic reactions to determine their stereocontrolling ability. Such research would be crucial in establishing the compound's practical utility in asymmetric synthesis.

Another promising avenue is the exploration of its derivatives as novel bioactive molecules. The substituted phenethylamine core is a well-established pharmacophore, and the specific 3,4-dimethoxy substitution pattern is present in many biologically active natural products. nih.govwikipedia.org A systematic medicinal chemistry program could involve synthesizing a library of derivatives by modifying the amino and hydroxyl groups and evaluating their biological activity against various targets, such as G-protein coupled receptors or enzymes. nih.gov

Finally, its role as a precursor in the total synthesis of natural products containing the 3,4-dimethoxyphenylpropanolamine skeleton warrants further investigation. Developing and showcasing a concise and efficient synthetic route to a known bioactive natural product or a complex molecular target using this compound as a starting material would firmly establish its significance as a valuable building block in the synthetic chemist's toolkit.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO3 B011775 2-Amino-3-(3,4-dimethoxyphenyl)propan-1-OL CAS No. 19881-95-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(3,4-dimethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-14-10-4-3-8(5-9(12)7-13)6-11(10)15-2/h3-4,6,9,13H,5,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYIPWPXWFHMBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(CO)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549811
Record name 2-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19881-95-9
Record name 2-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Methodologies for the Chemical and Biocatalytic Synthesis of 2 Amino 3 3,4 Dimethoxyphenyl Propan 1 Ol

Development of Stereoselective Synthetic Routes to 2-Amino-3-(3,4-dimethoxyphenyl)propan-1-OL

The synthesis of specific stereoisomers of this compound is of paramount importance, as the biological activity of chiral molecules is often dependent on their three-dimensional structure. Researchers have developed a variety of stereoselective routes to access the desired enantiomers and diastereomers with high purity.

Asymmetric Hydrogenation and Reduction Strategies

Asymmetric hydrogenation and reduction are powerful tools for setting the stereocenters of the target molecule. These methods typically involve the stereoselective reduction of a prochiral precursor, such as a ketone or a nitro compound.

A common strategy begins with the synthesis of a β-amino ketone precursor, 1-amino-3-(3,4-dimethoxyphenyl)propan-2-one. The subsequent asymmetric reduction of the ketone functionality can be achieved using chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands (e.g., BINAP). This reaction establishes the hydroxyl-bearing stereocenter with high enantioselectivity.

Alternatively, a nitro-aldol (Henry) reaction between 3,4-dimethoxybenzaldehyde (B141060) and nitroethanol can furnish a nitro-diol precursor. Asymmetric hydrogenation of the corresponding nitro-alkene, obtained after dehydration, can simultaneously reduce the double bond and the nitro group while controlling the stereochemistry at the amino-bearing carbon.

Table 1: Asymmetric Reduction Strategies for Precursors

Precursor TypeCatalyst/Reagent SystemKey TransformationTypical Stereoselectivity
β-Amino KetoneRu/Rh-Chiral Phosphine Ligands (e.g., BINAP)Ketone ReductionHigh (up to >99% ee)
α,β-Unsaturated Nitro CompoundChiral Transition-Metal Catalysts (e.g., Rh, Ir)C=C and Nitro Group ReductionGood to Excellent (up to >95% ee)
β-Keto EsterAsymmetric Transfer Hydrogenation (Noyori-type catalysts)Ketone ReductionExcellent (up to >99% ee)

Chiral Auxiliary-Mediated and Ligand-Controlled Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Once the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

A well-established method involves the use of Evans' oxazolidinone auxiliaries. wikipedia.org For the synthesis of this compound, 3-(3,4-dimethoxyphenyl)propanoic acid can be coupled to a chiral oxazolidinone. The resulting imide can then undergo a diastereoselective α-amination using an electrophilic nitrogen source. Subsequent reductive removal of the auxiliary yields the corresponding enantiomerically enriched amino alcohol.

Another powerful approach utilizes pseudoephedrine as a chiral auxiliary. harvard.edu Amides derived from pseudoephedrine and 3-(3,4-dimethoxyphenyl)propanoic acid can be enolized and then undergo highly diastereoselective alkylation or amination reactions. harvard.edu The auxiliary is then cleaved under mild conditions to provide the desired product. harvard.edu This method is advantageous due to the high crystallinity of many pseudoephedrine amide derivatives, which can facilitate purification. harvard.edu

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryKey IntermediateStereocontrolling ReactionRemoval Conditions
Evans' OxazolidinonesN-Acyl OxazolidinoneDiastereoselective enolate alkylation/aminationLiBH4, LiAlH4, or other hydrides
Pseudoephedrine/PseudoephenamineN-Acyl AmideDiastereoselective enolate alkylationAcid/base hydrolysis or reduction
CamphorsultamN-Acyl SultamAldol (B89426), Diels-Alder, AlkylationHydrolysis (e.g., LiOH) or Reductive Cleavage
tert-ButanesulfinamideN-Sulfinyl ImineDiastereoselective addition of nucleophiles to C=N bondMild acid treatment

Organocatalytic Systems for Enantioselective Access

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric catalysis, alongside biocatalysis and metal catalysis. mdpi.com These methods often offer mild reaction conditions and avoid the use of potentially toxic heavy metals. mdpi.com

For the synthesis of this compound, an organocatalytic asymmetric Mannich reaction represents a highly effective strategy. This involves the reaction of 3,4-dimethoxybenzaldehyde, a suitable ketone (like acetone), and an amine, catalyzed by a chiral amino acid such as proline or its derivatives. mdpi.com The resulting β-aminoketone can then be stereoselectively reduced to the target amino alcohol.

Another approach is the asymmetric Michael addition of a carbon nucleophile to a nitro-olefin derived from 3,4-dimethoxybenzaldehyde, catalyzed by a chiral thiourea (B124793) or squaramide catalyst. mdpi.com This establishes the C-C bond and one stereocenter. The nitro group can then be reduced to an amine and the carbonyl to a hydroxyl group to complete the synthesis.

Table 3: Organocatalytic Approaches

Reaction TypeCatalyst ExamplePrecursorsIntermediate Formed
Asymmetric Mannich ReactionProline and its derivatives3,4-Dimethoxybenzaldehyde, amine, ketoneChiral β-Amino Ketone
Asymmetric Michael AdditionThiourea or Squaramide derivativesNitro-olefin, malonate or other nucleophileChiral Nitro-alkane
Asymmetric Aldol ReactionChiral diamines or amino acidsAldehyde, KetoneChiral β-Hydroxy Ketone

Chemoenzymatic and Enzymatic Synthesis of Defined Stereoisomers

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. mdpi.com Enzymes operate under mild conditions and can provide access to enantiomerically pure compounds that are difficult to obtain otherwise. researchgate.net

A prominent chemoenzymatic route involves the use of ketoreductases (KREDs). nih.gov A chemically synthesized prochiral β-amino ketone precursor can be reduced with exceptional stereoselectivity using a KRED from a diverse panel of enzymes to yield the desired (R)- or (S)-hydroxyl stereocenter. mdpi.com

Transaminases (TAs) or aminotransferases (ATs) provide another powerful enzymatic strategy. researchgate.net These enzymes can catalyze the asymmetric amination of a keto-acid precursor, 3-(3,4-dimethoxyphenyl)-2-oxopropanoic acid, using an amino donor like L-aspartate. The resulting L-3,4-dimethoxyphenyl-alanine can then be selectively reduced at the carboxylic acid moiety to furnish the target amino alcohol. researchgate.net

Table 4: Enzymatic Routes to Chiral Amino Alcohols

Enzyme ClassSubstrateTransformationKey Advantage
Ketoreductases (KREDs)Prochiral KetoneAsymmetric ketone reductionExtremely high enantioselectivity (>99% ee)
Transaminases (TAs)Keto Acid/KetoneAsymmetric aminationDirect formation of chiral amines from ketones
Lipases/EsterasesRacemic Ester/AlcoholKinetic resolution via acylation/hydrolysisWide availability and operational simplicity
AldolasesAldehydes/KetonesStereoselective C-C bond formationConstruction of complex backbones with multiple stereocenters nih.gov

Exploration of Novel Multicomponent Reaction Pathways Incorporating this compound Precursors

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. mdpi.com

A potential MCR approach for a precursor to this compound could be a variation of the Mannich reaction. A one-pot reaction between 3,4-dimethoxybenzaldehyde, an amine (e.g., ammonia (B1221849) or a protected equivalent), and a C-H acidic carbonyl compound could directly assemble a β-amino ketone intermediate. The choice of catalyst (e.g., Lewis acids, organocatalysts) and reaction conditions would be critical for controlling the efficiency and selectivity of this transformation. Another possibility is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, which can be used to synthesize substituted imidazo[1,2-a]pyridines and related structures, potentially adaptable to create precursors with the required phenylpropanoid skeleton. rug.nl

Table 5: Illustrative Multicomponent Reaction Scheme

Reaction NameComponents for Precursor SynthesisPotential ProductAdvantage
Mannich Reaction3,4-Dimethoxybenzaldehyde, Amine, Enolizable Ketone/Aldehydeβ-Amino Ketone/AldehydeHigh convergence and step economy mdpi.com
Ugi ReactionAldehyde, Amine, Isocyanide, Carboxylic Acidα-Acylamino AmideRapid generation of diverse libraries
Passerini ReactionAldehyde, Isocyanide, Carboxylic Acidα-Acyloxy CarboxamideAtom-economical C-C bond formation

Integration of Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles.

Biocatalytic and organocatalytic methods are inherently green as they avoid heavy metal catalysts and often proceed under mild, aqueous conditions. semanticscholar.orgunizar.es Chemoenzymatic syntheses, such as those using KREDs or transaminases, are particularly advantageous, offering high selectivity and reducing the need for protecting groups and extensive purification steps. mdpi.com

The use of water as a solvent, where feasible, is a key green strategy, replacing volatile organic compounds (VOCs). semanticscholar.org Multicomponent reactions also align with green chemistry principles by maximizing atom economy, reducing the number of synthetic steps, and minimizing waste generation. mdpi.com Process optimization, such as using flow chemistry, can further enhance safety, efficiency, and scalability, contributing to a more sustainable manufacturing process.

Table 6: Green Chemistry Aspects of Synthetic Methodologies

MethodologyGreen Chemistry Principle(s) Addressed
Enzymatic SynthesisUse of renewable feedstocks (enzymes), catalysis, safer solvents (water), energy efficiency (mild conditions)
OrganocatalysisCatalysis (avoids toxic metals), designing safer chemicals
Multicomponent ReactionsAtom economy, prevention of waste, fewer synthetic steps
Asymmetric HydrogenationCatalysis, high atom economy
Use of Aqueous MediaSafer solvents and reaction conditions semanticscholar.org

Continuous Flow Chemistry Applications for Scalable Synthesis of this compound

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the manufacturing of chemical compounds, offering enhanced safety, efficiency, and scalability. While specific, detailed research on the continuous flow synthesis of this compound is still emerging, the principles and technologies of flow chemistry are highly applicable to its production.

Continuous flow systems offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction yields and selectivity. These systems typically involve the use of microreactors, packed-bed reactors, or plug flow reactors, which provide superior heat and mass transfer compared to conventional batch reactors. rroij.com For the synthesis of a molecule like this compound, a multi-step continuous flow process could be envisioned.

Such a process might begin with the continuous nitration of a suitable precursor, followed by an in-line reduction of the nitro group to an amine, and subsequent stereoselective reduction of a carbonyl group to the desired chiral alcohol. The use of immobilized enzymes or catalysts within packed-bed reactors is a particularly attractive option for the biocatalytic steps, as it allows for easy separation of the catalyst from the product stream and enables catalyst recycling. rroij.com

Key advantages of employing continuous flow chemistry for the synthesis of this compound include:

Enhanced Safety: The small reaction volumes within flow reactors minimize the risks associated with handling potentially hazardous reagents or exothermic reactions.

Improved Yield and Purity: Precise control over reaction conditions often leads to fewer side products and higher yields of the desired compound.

Scalability: Scaling up production in a continuous flow system is typically achieved by running the process for longer durations or by "numbering up" – running multiple reactors in parallel – rather than increasing the size of the reactor, which can be challenging and costly.

Automation: Continuous flow processes are well-suited for automation, allowing for consistent production quality and reduced labor costs.

While detailed, published examples of the end-to-end continuous flow synthesis of this compound are not yet widely available, the extensive research on continuous flow synthesis of related pharmaceutical intermediates and chiral amino alcohols strongly suggests its feasibility and potential benefits. researchgate.net Future work in this area will likely focus on the development and optimization of integrated, multi-step flow processes for the efficient and scalable production of this important chemical compound.

Table 1: Hypothetical Parameters for Continuous Flow Synthesis

ParameterStep 1: NitrationStep 2: ReductionStep 3: Chiral Reduction
Reactor TypeMicroreactorPacked-Bed ReactorPacked-Bed Reactor
Catalyst-Immobilized CatalystImmobilized Ketoreductase
Temperature25-50 °C30-60 °C25-40 °C
Pressure1-5 bar5-10 bar1-3 bar
Residence Time1-5 min5-15 min10-30 min
SolventAcetic AnhydrideMethanolAqueous Buffer/Co-solvent

Elucidation of Chemical Reactivity and Transformation Pathways of 2 Amino 3 3,4 Dimethoxyphenyl Propan 1 Ol

Mechanistic Investigations of Reactions Involving the Amino Functionality of 2-Amino-3-(3,4-dimethoxyphenyl)propan-1-OL

The primary amino group (-NH2) at the C2 position is a key site of reactivity, readily participating in a variety of chemical transformations. Its nucleophilic character and ability to form hydrogen bonds are central to its reaction mechanisms. evitachem.com

Nucleophilic Substitution and Acylation Reactions at the Amine Group

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, enabling it to attack electrophilic centers. This reactivity is fundamental to nucleophilic substitution and acylation reactions.

In nucleophilic substitution reactions , the amino group can react with alkyl halides or other substrates with a good leaving group. The reaction proceeds via an SN2 mechanism, where the amine nitrogen directly displaces the leaving group. For instance, reaction with an epoxide, such as 1,2-epoxy-3-m-tolyloxypropane, in the absence of a solvent at elevated temperatures (95°C-100°C) leads to the formation of a secondary amine. google.com

Acylation reactions involve the reaction of the amino group with acylating agents like acid chlorides or anhydrides. These reactions are crucial for the synthesis of amides. For example, the reaction of 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine with 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoyl chloride in dichloromethane, facilitated by triethylamine, yields the corresponding amide. mdpi.com Similarly, acylation with 4-t-butyloxycarbonylaminobutyric acid in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 1H-hydroxy-1,2,3-benzotriazole (HOBt) is a known transformation. clockss.org

Below is a table summarizing typical conditions for these reactions:

Reaction TypeReagentsSolventConditionsProduct Type
Nucleophilic Substitution1,2-epoxy-3-m-tolyloxypropaneNone95-100°CSecondary Amine
Acylation2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoyl chloride, TriethylamineDichloromethaneRoom TemperatureAmide
Acylation4-t-butyloxycarbonylaminobutyric acid, DCC, HOBtNot specifiedNot specifiedAmide

Amine-Directed Cyclization and Heterocycle Formation Mechanisms

The amino group can play a crucial role in directing cyclization reactions, leading to the formation of various heterocyclic structures. These reactions are often key steps in the synthesis of complex, biologically active molecules.

One prominent example is the Bischler-Napieralski reaction , which is used to synthesize dihydroisoquinolines. This reaction involves the intramolecular cyclization of a β-arylethylamide, which can be formed from the corresponding amine. The amide is first treated with a dehydrating agent, such as phosphorus oxychloride or trifluoromethanesulfonic anhydride, to form an iminium intermediate. durham.ac.uk Subsequent intramolecular electrophilic aromatic substitution, followed by aromatization, yields the dihydroisoquinoline ring system. This methodology has been employed in the enantioselective synthesis of tetrahydrobenzylisoquinoline alkaloids. durham.ac.uk

Furthermore, the amino group can participate in multicomponent reactions to form complex heterocyclic systems. For instance, a three-component cyclization of ethyl trifluoropyruvate with methyl ketones and amino alcohols can lead to the formation of γ-lactam annulated oxazacycles. mdpi.com The amino alcohol's nitrogen and oxygen atoms act as nucleophiles in a domino sequence of reactions. The reaction of α-amino acids with aldehydes and alkenes can also lead to the formation of pyrrolidine (B122466) derivatives through a [3+2] cycloaddition mechanism. beilstein-journals.org

Oxidation and Rearrangement Processes of the Amino Moiety

While the oxidation of the hydroxyl group is more common, the amino group can also undergo oxidation, although this often leads to a mixture of products or decomposition. The presence of the amino group can influence the outcome of oxidation reactions at other parts of the molecule. mdpi.com Specific reagents and conditions are required to achieve selective oxidation of the amino moiety without affecting other functional groups.

Rearrangement reactions involving the amino group are less common but can be significant in specific synthetic contexts. The specific stereochemistry and substitution pattern of the molecule would heavily influence the feasibility and outcome of any potential rearrangement.

Reactivity of the Hydroxyl Functionality in this compound

The primary hydroxyl (-OH) group is another key reactive site in the molecule, capable of undergoing esterification, etherification, and oxidation.

Esterification and Etherification Reaction Mechanisms

Esterification involves the reaction of the primary alcohol with a carboxylic acid or its derivative, typically in the presence of an acid catalyst. The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the hydroxyl oxygen. Subsequent dehydration yields the ester.

Etherification , the formation of an ether linkage, can be achieved through various methods. One common approach is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Selective Oxidation Pathways of the Primary Alcohol

The selective oxidation of the primary alcohol in this compound to either an aldehyde or a carboxylic acid is a synthetically important transformation. The choice of oxidizing agent and reaction conditions is crucial to achieve the desired product and avoid over-oxidation or side reactions involving the amino group or the aromatic ring.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane. For the oxidation to a carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can be used. evitachem.com However, the presence of the amino group necessitates careful selection of reagents to prevent its oxidation. Protecting the amino group prior to oxidation is a common strategy. qualitas1998.net

The TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation is a milder and often more selective method for oxidizing primary alcohols. qualitas1998.net In the presence of a co-oxidant like sodium hypochlorite (B82951) (NaOCl), TEMPO catalyzes the oxidation of the primary alcohol to an aldehyde or, with further oxidation, a carboxylic acid. This method can sometimes be employed without the need for protecting the amino group, depending on the specific substrate and reaction conditions.

The selective dehydrogenation (oxidation) of the benzylic alcohol in a related compound, 3,4-dimethoxybenzyl alcohol, has been achieved using a non-heme iron complex and hydrogen peroxide, mimicking the action of lignin (B12514952) peroxidase. nih.gov This suggests that enzymatic or biomimetic approaches could offer highly selective methods for the oxidation of the primary alcohol in this compound.

A summary of oxidizing agents and their products is presented below:

Oxidizing AgentProduct
Pyridinium chlorochromate (PCC)Aldehyde
Dess-Martin periodinaneAldehyde
Potassium permanganate (KMnO4)Carboxylic Acid
Chromium trioxide (CrO3)Carboxylic Acid
TEMPO/NaOClAldehyde or Carboxylic Acid

Intramolecular Cyclization to Form Oxygen-Containing Rings

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group in a 1,2-relationship, makes it an ideal precursor for intramolecular cyclization reactions to form oxygen-containing heterocycles. The most prominent of these are five-membered rings known as oxazolines.

The synthesis of oxazolines from 2-amino alcohols is a well-established and efficient process. wikipedia.org The general mechanism involves the reaction of the amino alcohol with a suitable electrophilic partner, leading to an intermediate that subsequently cyclizes. The reaction pathway is typically governed by Baldwin's rules for ring closure.

Common synthetic routes to form the oxazoline (B21484) ring from a 2-amino alcohol precursor include:

Reaction with Carboxylic Acids or their Derivatives: The most direct method involves the condensation of the amino alcohol with a carboxylic acid, often activated in situ. Reagents like thionyl chloride can be used to generate an acyl chloride, which readily reacts with the amino alcohol. wikipedia.orgorgsyn.org Alternatively, coupling reagents used in peptide synthesis can facilitate the initial amide formation, followed by cyclodehydration. The Appel reaction, using triphenylphosphine (B44618) and carbon tetrachloride (or a safer halogen source), can also effect this transformation under mild conditions. orgsyn.org

Reaction with Aldehydes: The reaction of this compound with an aldehyde first produces an intermediate oxazolidine. This intermediate can then be oxidized to the corresponding oxazoline. wikipedia.orgorgsyn.org Common oxidizing agents for this purpose include N-Bromosuccinimide (NBS) or iodine. However, this method can be unsuitable for electron-rich aromatic aldehydes, which may undergo preferential electrophilic halogenation. orgsyn.org

Reaction with Nitriles: In what is known as the Matsuoka-Yamaura synthesis, nitriles can react with amino alcohols in the presence of a catalyst, such as a Lewis acid, to yield oxazolines.

These cyclization reactions are of significant interest as the resulting oxazoline moiety is a key structural feature in various chiral ligands used for asymmetric catalysis, as well as a protective group for carboxylic acids in organic synthesis. wikipedia.orgnih.gov The chirality of the starting material, this compound, is transferred to the resulting oxazoline, making it a valuable chiral building block.

While five-membered oxazoline rings are the most common outcome, the formation of six-membered rings, such as 1,3-oxazinan-2-ones, can also be achieved from related amino acid-derived precursors, typically through different reaction pathways involving intramolecular cyclization of intermediates like N-protected diazoketones. frontiersin.org

Chemical Modifications and Functionalization of the 3,4-Dimethoxyphenyl Aromatic Ring in this compound

The 3,4-dimethoxyphenyl group, also known as a veratryl group, is an electron-rich aromatic system that can undergo various chemical modifications. These reactions allow for the fine-tuning of the molecule's properties or for its incorporation into larger, more complex structures.

Electrophilic Aromatic Substitution Reaction Regioselectivity

The two methoxy (B1213986) groups on the aromatic ring are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution (EAS). youtube.comlibretexts.org This means they increase the nucleophilicity of the benzene (B151609) ring and direct incoming electrophiles to specific positions.

To predict the regioselectivity of an EAS reaction on the 3,4-dimethoxyphenyl moiety, we must consider the directing effects of both methoxy groups at positions C3 and C4. The available positions for substitution are C2, C5, and C6.

The C4-methoxy group strongly activates the ortho position (C5) and the para position (C1, which is already substituted).

The C3-methoxy group strongly activates its ortho positions (C2 and C4, the latter being substituted) and its para position (C6).

Therefore, electrophilic attack is directed towards positions C2, C5, and C6. The relative reactivity of these sites is determined by a combination of electronic and steric factors.

Position C5: Is ortho to one activating methoxy group (C4-OCH₃).

Position C2: Is ortho to the other activating methoxy group (C3-OCH₃) and meta to the C4-OCH₃.

Position C6: Is para to the C3-OCH₃ and meta to the C4-OCH₃.

In many electrophilic aromatic substitution reactions involving 3,4-dimethoxy-substituted benzene rings, substitution predominantly occurs at the C6 position. This is because the C6 position benefits from the strong para-directing effect of the C3-methoxy group and is sterically less hindered than the C2 position, which is situated between the C3-methoxy group and the propanolamine (B44665) side chain. The C5 position is activated by only one ortho-directing group. Computational methods like the RegioSQM can be used to more accurately predict the most nucleophilic center for a given electrophilic substitution reaction. rsc.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Position Directing Effect from C3-OCH₃ Directing Effect from C4-OCH₃ Steric Hindrance Predicted Reactivity
C2 Ortho (Activating) Meta (Neutral) High Moderate
C5 Meta (Neutral) Ortho (Activating) Low Moderate

| C6 | Para (Activating) | Meta (Neutral) | Low | High |

Common EAS reactions that can be performed on this aromatic ring include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.com For example, halogenation would introduce a bromine or iodine atom, which can then be used in subsequent cross-coupling reactions.

Demethylation and Alkyl Cleavage Reactions

The two methyl ethers on the aromatic ring can be cleaved to reveal the corresponding catechol (dihydroxy) derivative. This demethylation is a common transformation for aryl methyl ethers and is typically achieved using strong Lewis acids or other specific reagents.

A widely used and effective reagent for this purpose is boron tribromide (BBr₃). The reaction mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the C-O bond. This process is often performed at low temperatures to control reactivity. Boron trichloride (B1173362) (BCl₃) can also be employed for this transformation. acs.org

Selective demethylation of one of the two methoxy groups can be challenging but may be possible under carefully controlled conditions or with specific directing groups present on the molecule. The resulting dihydroxy compound, 2-amino-3-(3,4-dihydroxyphenyl)propan-1-ol, is a close analog of the neurotransmitter norepinephrine (B1679862).

Transition Metal-Catalyzed Coupling Reactions on the Aromatic Core

The aromatic ring of this compound can be functionalized and then used as a substrate in transition metal-catalyzed cross-coupling reactions. This powerful class of reactions allows for the formation of new carbon-carbon or carbon-heteroatom bonds. acs.orgresearchgate.net

The general strategy involves two steps:

Functionalization: An electrophilic aromatic substitution reaction, such as bromination or iodination (as discussed in 3.3.1), is first performed to install a halide onto the aromatic ring, typically at the C6 position. Alternatively, the corresponding phenol (B47542) (after demethylation) can be converted to a triflate (OTf), another excellent leaving group for cross-coupling.

Cross-Coupling: The resulting aryl halide or triflate can then be coupled with a variety of organometallic reagents in the presence of a transition metal catalyst, most commonly palladium(0). youtube.com

Examples of applicable cross-coupling reactions include:

Suzuki Coupling: Reaction of the aryl halide/triflate with an organoboron compound (e.g., a boronic acid or ester). nih.gov

Negishi Coupling: Reaction with an organozinc reagent. acs.org

Heck Coupling: Reaction with an alkene.

Sonogashira Coupling: Reaction with a terminal alkyne.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

These reactions provide a powerful platform for synthesizing a wide array of complex derivatives from the this compound scaffold, enabling its incorporation into larger molecules for various chemical and pharmaceutical applications.

Strategic Applications of 2 Amino 3 3,4 Dimethoxyphenyl Propan 1 Ol As a Key Synthon in Advanced Organic Synthesis

Role as a Chiral Building Block in the Construction of Complex Organic Molecules

The concept of the "chiral pool" in organic synthesis involves the use of readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. wikipedia.orgmdpi.com 2-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol, derivable from the naturally occurring amino acid L-DOPA, is a prime example of a chiral pool compound. Its stereogenic center provides a foundational element of chirality that can be transferred and elaborated upon throughout a synthetic sequence, obviating the need for technically challenging asymmetric syntheses at later stages.

The utility of this amino alcohol as a chiral building block is rooted in its bifunctional nature. The primary amine and primary alcohol can be selectively protected and functionalized, allowing for the stepwise construction of complex molecular architectures with precise stereochemical control. For instance, the amine can be acylated or alkylated, while the alcohol can be oxidized, etherified, or esterified. This differential reactivity enables its incorporation into a wide range of molecular scaffolds.

As a chiral auxiliary, the this compound moiety can be temporarily incorporated into a substrate to direct the stereochemical outcome of a particular reaction. wikipedia.orgtcichemicals.comnih.gov After the desired stereocenter has been established, the auxiliary can be cleaved and potentially recycled. This approach is particularly valuable in the synthesis of non-proteinogenic amino acids and other complex chiral molecules where direct asymmetric synthesis is challenging.

Utility as a Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals. This compound serves as an excellent precursor for the synthesis of several important classes of these compounds, owing to its embedded 3,4-dimethoxyphenylethylamine skeleton and the presence of nucleophilic amine and alcohol functionalities.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent feature in a vast number of biologically active alkaloids. nih.gov The structure of this compound makes it an ideal starting material for the synthesis of THIQs through well-established cyclization reactions.

One of the most powerful methods for the synthesis of isoquinolines is the Bischler-Napieralski reaction . wikipedia.orgtcichemicals.comankara.edu.trbeilstein-journals.org This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.organkara.edu.tr In a potential application, this compound could first be N-acylated, followed by cyclization to yield a 3,4-dihydroisoquinoline. Subsequent reduction of the imine would afford the corresponding tetrahydroisoquinoline. The electron-donating methoxy (B1213986) groups on the aromatic ring facilitate the electrophilic aromatic substitution required for cyclization.

Another cornerstone of isoquinoline (B145761) synthesis is the Pictet-Spengler reaction . bldpharm.comnih.govnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. nih.gov this compound can directly participate in this reaction. Condensation with an appropriate aldehyde would form an iminium ion intermediate, which would then undergo cyclization, driven by the electron-rich nature of the dimethoxy-substituted benzene (B151609) ring, to furnish a tetrahydroisoquinoline. The stereochemistry of the starting amino alcohol can influence the diastereoselectivity of the cyclization, making this a valuable route for the asymmetric synthesis of isoquinoline alkaloids.

ReactionDescriptionReactantsProduct
Bischler-Napieralski Intramolecular cyclization of a β-arylethylamide.N-acylated this compound, Dehydrating agent (e.g., POCl₃)3,4-Dihydroisoquinoline
Pictet-Spengler Condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.This compound, Aldehyde/Ketone, Acid catalyst1,2,3,4-Tetrahydroisoquinoline

The 1,2-amino alcohol functionality in this compound is a direct precursor to oxazoline (B21484) and, by extension, oxazine ring systems. These heterocycles are present in numerous natural products and are also widely used as chiral ligands in asymmetric catalysis.

Oxazolines are typically synthesized from 1,2-amino alcohols through several methods. wikipedia.orgehu.eus A common approach involves the condensation of the amino alcohol with a carboxylic acid or its derivative (such as an acyl chloride or nitrile) followed by cyclodehydration. wikipedia.org The reaction of this compound with a carboxylic acid, for instance, would first form a β-hydroxy amide intermediate, which upon treatment with a dehydrating agent (e.g., thionyl chloride or Burgess reagent), would cyclize to the corresponding oxazoline. The chirality of the starting amino alcohol is retained in the product, making this a straightforward route to enantiopure oxazolines.

Oxazines , the six-membered ring homologues of oxazolines, can also be synthesized from precursors derived from this compound. nih.govresearchgate.net While the direct synthesis from a 1,2-amino alcohol is less common, the starting material can be elaborated into a 1,3-amino alcohol, which is a direct precursor to oxazines. For example, homologation of the carbon backbone could be achieved, followed by functional group manipulations to install the hydroxyl group at the 3-position relative to the amine. Subsequent condensation with an aldehyde or ketone would then lead to the formation of the oxazine ring.

HeterocyclePrecursorKey Reaction
Oxazoline 1,2-Amino alcoholCondensation with a carboxylic acid derivative followed by cyclodehydration
Oxazine 1,3-Amino alcoholCondensation with an aldehyde or ketone

Development of this compound-Derived Chiral Ligands for Asymmetric Catalysis

The field of asymmetric catalysis heavily relies on the development of effective chiral ligands to control the stereochemical outcome of metal-catalyzed reactions. Chiral oxazoline-containing ligands are among the most successful and widely used classes of ligands in this context. bldpharm.comnih.govresearchgate.net Their ready synthesis from chiral amino alcohols makes this compound an attractive starting material for the development of novel ligands.

The general structure of these ligands often involves a bidentate or tridentate coordination motif, where the oxazoline ring provides one of the coordinating nitrogen atoms. The stereocenter on the oxazoline ring, inherited from the amino alcohol, is positioned close to the metal center, thereby exerting a strong influence on the stereoselectivity of the catalyzed reaction.

A common strategy for the synthesis of such ligands would involve the conversion of this compound into a chiral oxazoline, as described in the previous section. This oxazoline can then be further functionalized to introduce other coordinating groups, such as a phosphine (to create PHOX ligands), a pyridine (B92270), or another oxazoline moiety. The modular nature of this synthesis allows for the fine-tuning of the ligand's steric and electronic properties to optimize its performance in a specific catalytic transformation. The 3,4-dimethoxyphenyl group of the parent compound could also play a role in the ligand's properties, potentially through non-covalent interactions with the substrate or by influencing the electronic environment of the metal center.

Application in the Synthesis of Specific Organic Frameworks and Functional Materials

The unique structural features of this compound also lend themselves to its use in materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and functional polymers.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters bridged by organic ligands. csic.essemanticscholar.org The introduction of functional groups into the organic linkers can impart specific properties to the MOF, such as enhanced gas sorption, catalytic activity, or sensing capabilities. The amino group in this compound makes it a candidate for incorporation into MOF structures. semanticscholar.org To be used as a linker, the compound would typically need to be modified to contain at least two coordinating groups, such as carboxylic acids. For example, the aromatic ring could be carboxylated, and the alcohol could be oxidized to a carboxylic acid. The resulting amino-dicarboxylic acid ligand could then be used in the solvothermal synthesis of a MOF. The presence of the chiral amino group within the pores of the MOF could lead to materials with applications in enantioselective separations or asymmetric catalysis.

Functional Polymers are macromolecules that have been designed to possess specific chemical or physical properties. beilstein-journals.orgmdpi.com The incorporation of chiral units into a polymer backbone can lead to materials with interesting chiroptical properties or applications in chiral recognition and separation. This compound can be converted into a monomer and then polymerized. For example, the alcohol or amine functionality could be modified to incorporate a polymerizable group, such as a methacrylate or a styrenic moiety. Subsequent polymerization would yield a chiral polymer with pendant this compound units. The amino and hydroxyl groups along the polymer chain could then be further functionalized to tailor the material's properties for specific applications, such as drug delivery or catalysis. mdpi.com

Advanced Spectroscopic and Structural Characterization Techniques for 2 Amino 3 3,4 Dimethoxyphenyl Propan 1 Ol and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol. It provides detailed information about the chemical environment of individual atoms, enabling the mapping of the molecular framework.

For a complete structural assignment, ¹H and ¹³C NMR are utilized. The proton (¹H) NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the carbon-¹³ (¹³C) NMR spectrum reveals the types of carbon atoms present. In the case of this compound, characteristic signals would be expected. For instance, the aromatic protons on the dimethoxyphenyl ring would appear in the downfield region (typically δ 6.5-7.0 ppm), while the protons of the aminopropanol (B1366323) chain would be found in the more upfield region. rsc.org The methoxy (B1213986) groups (-OCH₃) would present as sharp singlets around δ 3.7-3.8 ppm. rsc.orgnanomedicine-rj.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table is a hypothetical representation based on data from analogous compounds.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
H-2', H-5', H-6' (Aromatic)6.5 - 6.9 (multiplet)111.0 - 122.0
C-3', C-4' (Aromatic-OCH₃)---148.0 - 150.0
-OCH₃3.7 - 3.9 (singlet)~56.0
H-1 (CH₂OH)3.4 - 3.6 (multiplet)~65.0
H-2 (CHNH₂)3.0 - 3.3 (multiplet)~55.0
H-3 (Ar-CH₂)2.6 - 2.8 (multiplet)~40.0

Two-Dimensional NMR Methodologies for Connectivity and Stereochemistry

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity and stereochemistry of complex molecules. For this compound, several 2D NMR techniques would be employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the proton-proton correlations along the propan-1-ol backbone, confirming the -CH₂-CH-CH₂- sequence.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon signal to its attached proton(s), for example, linking the proton signal at ~3.1 ppm to the C2 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting different fragments of the molecule. For instance, HMBC would show correlations from the H3 protons of the benzyl (B1604629) group to the aromatic carbons of the 3,4-dimethoxyphenyl ring, confirming the attachment point.

NOESY (Nuclear Overhauser Effect Spectroscopy): This method is particularly powerful for determining stereochemistry and conformation by identifying protons that are close in space, regardless of their bonding sequence. For chiral molecules like this compound, NOESY can help to establish the relative orientation of substituents around the chiral center (C2), providing insights into the preferred conformation of the molecule in solution.

Overcoming peak overlap, which can be a limitation in 1D NMR, is a significant advantage of 2D NMR analysis, allowing for the separation and clear identification of individual metabolite peaks. kosfaj.org

Solid-State NMR for Polymorphism and Crystal Structure Elucidation

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure and dynamics of materials in their solid form. Unlike solution-state NMR, which averages out anisotropic interactions due to molecular tumbling, ssNMR spectra are sensitive to the local environment within a crystal lattice. This sensitivity makes it an ideal tool for studying polymorphism—the ability of a compound to exist in multiple crystalline forms.

Different polymorphs of this compound would have distinct packing arrangements and intermolecular interactions, leading to detectable differences in their ssNMR spectra:

Chemical Shifts: The precise positions of peaks in a ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum are highly sensitive to the local electronic environment. Different crystal packing in polymorphs will alter these environments, resulting in unique sets of chemical shifts for each form.

Spin-Lattice Relaxation Times (T₁): These relaxation parameters are influenced by molecular motion and internuclear distances. Variations in molecular packing and hydrogen bonding networks among polymorphs will lead to different relaxation times, which can be used to distinguish them.

By providing information on the number of non-equivalent molecules in the asymmetric unit and insights into intermolecular proximities, ssNMR complements data from X-ray diffraction, especially for materials that are not amenable to single-crystal analysis.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy encompasses a group of techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are paramount for determining the absolute configuration—the (R) or (S) designation—of stereocenters.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD)

Electronic Circular Dichroism (ECD) measures the differential absorption of circularly polarized light in the UV-Visible range, arising from electronic transitions. For this compound, the aromatic chromophore would be the primary contributor to the ECD spectrum. The sign and intensity of the Cotton effects in the spectrum are unique to a specific enantiomer, making ECD a definitive method for assigning absolute configuration when compared with theoretically calculated spectra.

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized IR light. nih.gov It provides stereochemical information from the vibrational transitions of the molecule. nih.gov VCD is particularly valuable as it probes the entire molecular structure, not just the regions near a chromophore. For a molecule like this compound, VCD bands corresponding to the stretching and bending modes of the C-O, C-N, O-H, and N-H bonds would be stereochemically sensitive. A study on the related compound 1-amino-2-propanol demonstrated that VCD bands for the OH bending mode were successfully assigned using density functional theory (DFT) calculations, allowing for conformational analysis. nih.gov A similar approach, combining experimental VCD spectra with DFT calculations, would provide an unambiguous assignment of the absolute configuration of the C2 chiral center.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. An ORD spectrum, particularly the observation of a Cotton effect (a characteristic peak and trough) in the vicinity of an absorption band, is directly related to the molecule's absolute configuration.

For amino-alcohols and related amino acids, derivatization is sometimes used to enhance the Cotton effect for more reliable analysis. rsc.org For example, condensation with aldehydes can create derivatives with strong chromophores that exhibit pronounced Cotton effects. rsc.org The sign of the observed Cotton effect in the ORD spectrum of an enantiomer of this compound or its suitable derivative would be compared against known standards or theoretical models to assign the absolute configuration.

X-ray Crystallography for Precise Determination of Molecular and Supramolecular Architecture

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise map of electron density and thus determine the exact positions of atoms in space, as well as their bond lengths, bond angles, and torsion angles.

For a derivative of the 3,4-dimethoxyphenyl group, 3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-amino-8-methyl-2H-chromen-2-one), a full crystal structure has been determined. ijirset.com This analysis provides a model for the type of data that would be obtained for this compound.

Table 2: Representative Crystallographic Data for a Derivative Containing the 3,4-Dimethoxyphenyl Moiety Data obtained from the crystal structure of 3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-amino-8-methyl-2H-chromen-2-one). ijirset.com

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.223
b (Å)16.987
c (Å)11.964
β (°)106.37
Volume (ų)Not Reported
Z (Molecules/Unit Cell)4

A crystallographic study of this compound would precisely define its molecular architecture. The analysis would confirm the gauche conformation often adopted by the aminopropanol chain and provide exact measurements of the bond lengths, such as the C-O bonds of the methoxy groups (~1.36-1.43 Å) and the C-N bond at the chiral center (~1.47 Å). evitachem.com

Furthermore, X-ray crystallography elucidates the supramolecular architecture, which is the arrangement of molecules in the crystal lattice stabilized by intermolecular forces. For this compound, hydrogen bonding would be a dominant feature. The amino (-NH₂) and hydroxyl (-OH) groups are excellent hydrogen bond donors and acceptors. The analysis would reveal a network of intermolecular hydrogen bonds, such as N-H···O and O-H···N, which link the molecules into a stable three-dimensional structure. ijirset.comresearchgate.net The oxygen atoms of the dimethoxy groups may also participate as weak hydrogen bond acceptors.

High-Resolution Mass Spectrometry for Structure Confirmation and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a molecule and for monitoring the progress of chemical reactions. By providing highly accurate mass measurements, typically to within a few parts per million (ppm), HRMS allows for the confident determination of a compound's molecular formula.

For the structural confirmation of this compound (C₁₁H₁₇NO₃), HRMS would yield a precise mass for the protonated molecule [M+H]⁺. The theoretical exact mass of this compound is 211.12084 Da. An experimentally obtained high-resolution mass spectrum would be expected to show a peak for the protonated molecule that is very close to this theoretical value, thereby confirming its elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the parent ion, provide detailed structural information. The fragmentation pattern is characteristic of the molecule's structure, with cleavage occurring at the most labile bonds. For this compound, fragmentation would likely occur at the C-C bonds of the propanol (B110389) chain and could involve the loss of water (H₂O) from the hydroxyl group or ammonia (B1221849) (NH₃) from the amino group. The fragmentation of the dimethoxy-substituted phenyl ring would also produce characteristic ions.

A representative fragmentation pattern for the protonated molecule [M+H]⁺ is outlined in the data table below.

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da) Plausible Fragment Structure
212.1281194.117518.0106[M+H-H₂O]⁺
212.1281195.123517.0046[M+H-NH₃]⁺
212.1281151.075961.0522[C₉H₁₁O₂]⁺ (Dimethoxyphenyl fragment)
212.1281136.052476.0757[C₈H₈O₂]⁺ (Further fragmentation of phenyl ring)

This table presents representative data based on the principles of mass spectrometry and fragmentation patterns of similar compounds.

In the context of synthesizing derivatives of this compound, HRMS is a powerful technique for reaction monitoring. By analyzing small aliquots of the reaction mixture over time, it is possible to track the disappearance of starting materials and the appearance of intermediates and the final product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. For instance, in the N-acetylation of the primary amine, HRMS could be used to monitor the appearance of the acetylated product, which would have a predictable mass shift.

Advanced Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the functional groups present in a molecule and the nature of intermolecular interactions, particularly hydrogen bonding.

For this compound, the presence of both a hydroxyl (-OH) and an amino (-NH₂) group makes it a prime candidate for both intramolecular and intermolecular hydrogen bonding. These interactions can significantly influence the physical and chemical properties of the compound.

Infrared (IR) Spectroscopy:

In the IR spectrum of this compound, the O-H and N-H stretching vibrations are particularly informative. In a non-hydrogen-bonded (gas phase or very dilute solution in a non-polar solvent) environment, the O-H stretch would appear as a sharp band around 3600-3650 cm⁻¹. However, in the solid state or in a concentrated solution where intermolecular hydrogen bonding is prevalent, this band will broaden and shift to a lower wavenumber, typically in the range of 3200-3400 cm⁻¹. Similarly, the N-H stretching vibrations of the primary amine group, which appear as two bands for the symmetric and asymmetric stretches in the region of 3300-3500 cm⁻¹, will also show broadening and a red-shift upon hydrogen bonding.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic C-H stretching and ring breathing modes of the dimethoxyphenyl group are often strong in the Raman spectrum. Changes in the vibrational frequencies of the C-O stretching modes of the methoxy groups and the propanol backbone can also provide evidence of intermolecular interactions.

The table below summarizes the expected key vibrational modes for this compound.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) - IR Expected Wavenumber Range (cm⁻¹) - Raman Comments
O-H Stretch3200-3400 (broad)WeakBroadening and red-shift indicate strong hydrogen bonding.
N-H Stretch3300-3500 (two bands)WeakBroadening indicates hydrogen bonding.
Aromatic C-H Stretch3000-3100StrongCharacteristic of the phenyl ring.
Aliphatic C-H Stretch2850-2960MediumFrom the propanol chain and methoxy groups.
C=C Aromatic Ring Stretch1500-1600StrongMultiple bands are expected.
C-O Stretch (Alcohol)1050-1150MediumSensitive to hydrogen bonding.
C-O Stretch (Ether)1200-1275 (asymmetric), 1020-1075 (symmetric)MediumCharacteristic of the dimethoxy substituents.
C-N Stretch1020-1250WeakCan be coupled with other vibrations.

This table presents representative data based on the principles of vibrational spectroscopy and data from analogous compounds.

By comparing the spectra of the compound in different states (e.g., solid vs. dilute solution) or by performing temperature-dependent studies, the strength and nature of the hydrogen bonding network can be further elucidated. The presence of intramolecular hydrogen bonding between the hydroxyl and amino groups can also be investigated through detailed analysis of the vibrational spectra, often aided by computational modeling such as Density Functional Theory (DFT) calculations. These calculations can predict the vibrational frequencies for different conformations of the molecule, allowing for a more precise assignment of the experimental spectra.

Computational and Theoretical Chemistry Investigations of 2 Amino 3 3,4 Dimethoxyphenyl Propan 1 Ol

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Reaction Pathways

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict a wide range of molecular attributes from the ground up.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying reaction mechanisms. For 2-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol, DFT can be employed to map out the potential energy surfaces of various chemical transformations.

For instance, the oxidation of the primary alcohol or the N-acylation of the amino group are common reactions this molecule could undergo. A DFT study would involve:

Geometry Optimization: Calculating the most stable three-dimensional structures of the reactant, products, and any intermediates.

Transition State Searching: Locating the highest energy point along the reaction coordinate, known as the transition state. The geometry and energy of the transition state are crucial for determining the reaction's feasibility and rate.

Frequency Calculations: Confirming the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle point for transition states) and obtaining zero-point vibrational energies (ZPVE) for more accurate energy calculations.

These calculations would provide detailed insights into the activation energies and reaction enthalpies, allowing for a comparison of different potential reaction pathways.

Table 1: Hypothetical DFT-Calculated Energies for a Reaction Pathway of this compound

SpeciesElectronic Energy (Hartree)Zero-Point Vibrational Energy (Hartree)Relative Energy (kcal/mol)
Reactant-712.543210.234560.0
Transition State-712.501230.2314524.5
Product-712.587650.23678-26.7

Note: These are hypothetical values to illustrate the type of data generated from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. nih.govwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

For this compound, an FMO analysis would reveal:

Nucleophilic and Electrophilic Sites: The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The spatial distribution of these orbitals indicates the likely sites of reaction. The amino group and the oxygen atoms of the methoxy (B1213986) and hydroxyl groups are expected to have significant contributions to the HOMO, making them potential nucleophilic centers. The aromatic ring and the carbon atom attached to the hydroxyl group could be part of the LUMO, indicating electrophilic character.

Reactivity Descriptors: The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. researchgate.net Other quantum chemical descriptors such as electronegativity, chemical hardness, and softness can also be derived from the HOMO and LUMO energies to quantify reactivity. researchgate.net

Table 2: Hypothetical FMO Properties of this compound

PropertyValue (eV)
HOMO Energy-5.87
LUMO Energy0.45
HOMO-LUMO Gap6.32

Note: These are hypothetical values for illustrative purposes.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While quantum chemical calculations are excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic nature of molecules. nih.gov MD simulations model the movement of atoms and molecules over time, allowing for the exploration of conformational space and the influence of the environment, such as solvent.

For this compound, MD simulations can be used to:

Explore Conformational Flexibility: The molecule has several rotatable bonds, leading to a large number of possible conformations. MD simulations can explore this conformational landscape to identify the most populated and energetically favorable shapes the molecule can adopt in solution.

Analyze Intramolecular Interactions: The simulations can reveal the presence and stability of intramolecular hydrogen bonds, for example, between the amino group and the hydroxyl group, or between these groups and the methoxy oxygens.

Study Solvent Effects: By explicitly including solvent molecules (e.g., water) in the simulation, one can study how the solvent interacts with the solute. This includes the formation of hydrogen bonds between the molecule's polar groups and water, and the arrangement of water molecules around the nonpolar parts of the molecule. This provides a more realistic picture of the molecule's behavior in a condensed phase.

In Silico Studies of Molecular Recognition and Binding Mechanisms with Biomolecular Targets (Mechanistic Focus)

The structural similarity of the 3,4-dimethoxyphenyl group to catechol suggests that this compound could interact with enzymes that process catecholamines, such as Catechol-O-methyltransferase (COMT). In silico docking and molecular dynamics simulations can be used to investigate this potential interaction.

The process would involve:

Molecular Docking: A computational technique that predicts the preferred orientation of a ligand when bound to a receptor. The 3D structure of the target enzyme (e.g., COMT, obtained from the Protein Data Bank) would be used as the receptor. The docking algorithm would then place the this compound molecule into the active site of the enzyme in various orientations and conformations, and score them based on their binding affinity.

Binding Pose Analysis: The top-scoring poses would be analyzed to identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.

Molecular Dynamics of the Complex: An MD simulation of the docked complex would be performed to assess the stability of the binding pose and to observe any conformational changes in the protein or the ligand upon binding. This can provide a more dynamic and realistic view of the binding mechanism.

Table 3: Hypothetical Docking Results for this compound with a Target Protein

Docking PoseBinding Energy (kcal/mol)Key Interacting Residues
1-8.2ASP141, LYS144, GLU199
2-7.9TRP143, MET201
3-7.5ASN170, TYR68

Note: The interacting residues are hypothetical but based on known active sites of enzymes like COMT. genominfo.org

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Quantum chemical methods, particularly DFT, can be used to predict various spectroscopic properties of molecules with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, the following can be calculated:

NMR Spectra: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. dergipark.org.tr The calculated shifts can then be correlated with experimental NMR data to aid in the assignment of peaks.

IR and Raman Spectra: The vibrational frequencies and intensities can be calculated to produce a theoretical infrared (IR) and Raman spectrum. These can be compared with experimental spectra to identify the characteristic vibrational modes of the functional groups present in the molecule.

Table 4: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm)
C (aromatic, attached to C-propyl)130.5131.2
C (aromatic, attached to OCH₃)148.9149.5
C (aromatic, attached to OCH₃)147.8148.3
C (aromatic)111.2111.9
C (aromatic)112.0112.6
C (aromatic)120.8121.4
C (propyl, attached to NH₂)55.456.1
C (propyl, attached to OH)65.265.9
C (propyl, benzylic)40.140.8
C (methoxy)55.956.5
C (methoxy)55.856.4

Note: These are hypothetical values for illustrative purposes. The accuracy of the correlation between experimental and calculated values is a key aspect of this type of study. epstem.net

Quantitative Structure-Reactivity/Mechanism Relationship (QSRR/QSMR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Mechanism Relationship (QSMR) models are statistical approaches that aim to correlate the chemical structure of a series of compounds with their reactivity or mechanistic properties.

To develop a QSRR/QSMR model for reactions involving this compound, the following steps would be taken:

Dataset Creation: A dataset of structurally similar compounds would be assembled. For each compound, a set of molecular descriptors would be calculated using computational methods. These descriptors can include electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties.

Experimental Data: Experimental data on the reactivity (e.g., reaction rates, equilibrium constants) or mechanistic features of these compounds would be collected.

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build a mathematical model that relates the calculated descriptors to the experimental data.

Model Validation: The predictive power of the model would be assessed using statistical validation techniques.

Prediction: Once a robust model is established, it can be used to predict the reactivity or mechanistic behavior of new compounds, including this compound, based solely on their calculated molecular descriptors.

This approach allows for the efficient screening of compounds and the rational design of molecules with desired reactivity profiles.

Exploration of Molecular and Biochemical Mechanisms of Action Pertaining to 2 Amino 3 3,4 Dimethoxyphenyl Propan 1 Ol

Investigation of Receptor Binding Profiles and Specificity at the Molecular Level

The interaction of a ligand with its receptor is the foundational event for its pharmacological effect. For 2-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol, the primary targets are predicted to be adrenergic receptors, given its core phenylethanolamine structure.

The binding of this compound to its putative receptor targets is likely governed by a series of specific molecular interactions. While direct crystallographic or NMR spectroscopic data for this compound bound to a receptor is not available, inferences can be drawn from structure-activity relationship (SAR) studies of other β-adrenergic agonists. oup.comnih.govpharmacy180.com

The key structural features of this compound that would contribute to its binding include:

The 3,4-dimethoxyphenyl group: This moiety is analogous to the catechol group found in endogenous catecholamines like norepinephrine (B1679862) and epinephrine. The oxygen atoms of the methoxy (B1213986) groups are expected to form hydrogen bonds with specific residues within the receptor's binding pocket. For β-adrenergic receptors, these interactions are crucial for agonist activity. nih.gov

The propan-1-ol side chain: The hydroxyl group on the β-carbon of the side chain is a critical feature for high-affinity binding to β-adrenergic receptors. It is known to form a hydrogen bond with a conserved asparagine or serine residue in transmembrane helix 7 of the receptor. nih.gov The stereochemistry at this carbon is also crucial, with the (R)-enantiomer typically being more active. nih.gov

The primary amino group: The protonated amino group at physiological pH is expected to form a salt bridge with a conserved aspartate residue in transmembrane helix 3 of the adrenergic receptor. This interaction is a hallmark of aminergic ligand binding and is essential for anchoring the ligand in the binding pocket. nih.gov

Table 1: Predicted Ligand-Receptor Interaction Motifs for this compound at a Putative β-Adrenergic Receptor Target

Ligand MoietyReceptor Interaction TypePutative Interacting Residues (based on related compounds)
3,4-Dimethoxyphenyl GroupHydrogen BondingSerine, Threonine, Asparagine in TM helices
β-Hydroxyl GroupHydrogen BondingAsparagine or Serine in TM helix 7
Primary Amino GroupIonic Interaction (Salt Bridge)Aspartate in TM helix 3

Note: This table is based on inferred interactions from studies on related β-adrenergic agonists and does not represent direct experimental data for this compound.

The affinity, association rate (k_on_), and dissociation rate (k_off_) of a ligand for its receptor are key determinants of its pharmacological profile. While specific in vitro binding studies for this compound are not publicly available, the principles of binding kinetics and thermodynamics for related compounds can provide a framework for understanding its potential behavior.

The binding affinity (typically represented as K_i_ or K_d_) would quantify the strength of the interaction between this compound and its receptor. A lower K_i_ or K_d_ value would indicate a higher binding affinity. The thermodynamic parameters, including Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), would describe the energetic drivers of the binding event.

For many β-adrenergic agonists, the binding process is enthalpically driven, meaning it is favored by the formation of strong, energetically favorable bonds (hydrogen bonds and ionic interactions) between the ligand and the receptor.

Table 2: Illustrative In Vitro Binding Data for a Related β-Adrenergic Agonist (Isoproterenol)

ParameterValueReceptor Subtype
K_i (nM)10 - 50β1 and β2 Adrenergic
ΔG (kcal/mol)-10 to -11Not specified
ΔH (kcal/mol)Favorable (negative)Not specified
ΔS (cal/mol·K)VariableNot specified

Note: This table shows representative data for the well-characterized β-agonist isoproterenol (B85558) and is intended for illustrative purposes only. No such data is currently available for this compound.

Enzymatic Biotransformation and Metabolic Pathways of this compound

The metabolic fate of a compound significantly influences its duration of action and potential for drug-drug interactions. The biotransformation of this compound is expected to be mediated primarily by enzymes in the liver.

The primary enzymes responsible for the metabolism of many xenobiotics, including phenylethanolamine derivatives, are the cytochrome P450 (CYP) enzymes. wikipedia.org These enzymes are a superfamily of heme-containing monooxygenases that catalyze a variety of oxidative reactions. The specific CYP isoforms involved in the metabolism of this compound have not been experimentally determined. However, based on the metabolism of other compounds containing a 3,4-dimethoxyphenyl moiety, it is plausible that enzymes such as CYP1A2, CYP2D6, and CYP3A4 could play a role. acs.org

The metabolic reactions catalyzed by CYP enzymes require co-factors, most notably NADPH and molecular oxygen. The enzyme NADPH-cytochrome P450 reductase is essential for transferring electrons from NADPH to the CYP enzyme, enabling the catalytic cycle.

Other potential metabolic pathways could involve conjugation reactions, such as glucuronidation or sulfation, which are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. These reactions typically add a polar group to the molecule, facilitating its excretion.

While the specific metabolites of this compound have not been identified, potential metabolic transformations can be predicted based on its chemical structure and the known metabolism of similar compounds.

A probable major metabolic pathway is the O-demethylation of one or both of the methoxy groups on the phenyl ring. acs.org This reaction, catalyzed by CYP enzymes, would yield the corresponding hydroxy-substituted metabolites. For example, O-demethylation at the 4-position would produce 2-amino-3-(3-hydroxy-4-methoxyphenyl)propan-1-ol. Subsequent O-demethylation at the 3-position would lead to the catechol metabolite, 2-amino-3-(3,4-dihydroxyphenyl)propan-1-ol.

Another potential metabolic pathway is the oxidative deamination of the primary amino group, which is a common metabolic route for phenylpropanolamines. oup.com This would lead to the formation of a ketone and the release of ammonia (B1221849). However, the presence of the β-hydroxyl group can sometimes hinder this process.

Further metabolism could involve conjugation of the newly formed hydroxyl groups (from O-demethylation) or the primary alcohol with glucuronic acid or sulfate (B86663).

Table 3: Predicted Metabolites of this compound

Putative MetaboliteMetabolic ReactionEnzyme Family (Predicted)
2-Amino-3-(3-hydroxy-4-methoxyphenyl)propan-1-olO-demethylationCytochrome P450
2-Amino-3-(4-hydroxy-3-methoxyphenyl)propan-1-olO-demethylationCytochrome P450
2-Amino-3-(3,4-dihydroxyphenyl)propan-1-olO-demethylationCytochrome P450
Glucuronide or sulfate conjugatesConjugationUGTs or SULTs

Note: The metabolites listed are hypothetical and based on the known metabolism of structurally related compounds. Direct experimental verification for this compound is lacking.

Modulation of Cellular Signaling Pathways and Molecular Targets (Mechanistic Focus)

The binding of an agonist to its receptor initiates a cascade of intracellular events known as signal transduction. For a compound like this compound, which is predicted to be a β-adrenergic agonist, the primary signaling pathways modulated would be the cyclic AMP (cAMP) and mitogen-activated protein kinase (MAPK) pathways. nih.gov

Stimulation of β-adrenergic receptors typically leads to the activation of the G_s_ alpha subunit of the associated G protein. This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The elevation of intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, leading to a cellular response.

In addition to the canonical G_s_-cAMP pathway, β-adrenergic receptors can also signal through the G protein βγ subunits. This can lead to the activation of the Ras-Raf-MEK-ERK cascade, a key component of the MAPK signaling pathway. The MAPK pathway is involved in regulating a wide range of cellular processes, including cell growth, differentiation, and survival. The balance between cAMP/PKA and MAPK signaling can be complex and cell-type specific.

While a study on phenylpropanolamine (which lacks the 3,4-dimethoxy groups) showed no direct increase in cAMP levels, the presence of these substitutions in the compound of interest is expected to confer agonist activity at β-receptors, and thus, modulation of these downstream pathways is highly probable. nih.gov

Analysis of Specific Protein Interactions and Post-Translational Modifications

Currently, there are no publicly available research findings that identify specific protein targets of this compound. While it is hypothesized that the compound may interact with enzymes or receptors, the identity of these proteins, the nature of the binding affinity, and the functional consequences of such interactions have not been documented in dedicated studies. evitachem.com

Consequently, there is also no information regarding any post-translational modifications that may arise from the interaction of this compound with proteins. Research in this area would typically involve techniques such as affinity chromatography to identify binding partners, followed by mass spectrometry to pinpoint any modifications, but such studies on this specific compound are not present in the available literature.

Investigation of Intracellular Signaling Cascade Regulation

The effect of this compound on intracellular signaling cascades remains uninvestigated in the public scientific record. Understanding how a compound modulates signaling pathways is crucial to determining its pharmacological profile. This would typically involve cell-based assays to measure changes in the phosphorylation status of key signaling proteins or alterations in the levels of second messengers. The absence of such studies means that the impact of this compound on cellular communication and regulation is currently unknown.

Structure-Mechanism Relationship (SMR) Studies for this compound Derivatives

A critical aspect of drug discovery and chemical biology is the synthesis of derivatives of a lead compound to understand how structural modifications affect its biological activity. These structure-mechanism relationship (SMR) studies are essential for optimizing a compound's properties.

Future Perspectives and Emerging Research Directions for 2 Amino 3 3,4 Dimethoxyphenyl Propan 1 Ol Research

Development of Next-Generation Catalytic Systems Enabled by 2-Amino-3-(3,4-dimethoxyphenyl)propan-1-OL Derivatives

The chiral 1,2-amino alcohol motif is a cornerstone in asymmetric catalysis, serving as a framework for highly effective ligands and auxiliaries. acs.orgresearchgate.net The future in this area for this compound lies in its derivatization to create bespoke catalysts for challenging synthetic transformations.

Researchers are expected to modify the amino and hydroxyl groups to synthesize a library of new chiral ligands. These derivatives could be employed in transition-metal-catalyzed reactions, such as ruthenium- or iridium-catalyzed asymmetric hydrogenation, which are pivotal for producing enantiomerically pure pharmaceuticals. researchgate.netacs.org The dimethoxyphenyl group offers a unique handle for tuning the steric and electronic properties of these ligands, potentially leading to catalysts with unprecedented selectivity and activity for specific substrates.

Future work will likely focus on:

Synthesis of Tridentate Ligands: Incorporating a third coordinating group, such as a pyridine (B92270) or imidazole, onto the this compound backbone can create powerful P,N,N- or N,N,N-tridentate ligands for metals like iridium, rhodium, and manganese. researchgate.net

Immobilization on Supports: To enhance recyclability and facilitate use in flow chemistry systems, derivatives of the compound could be anchored to solid supports, creating heterogeneous catalysts that are more sustainable and industrially viable.

Organocatalysis: The amino and hydroxyl groups can act as hydrogen-bond donors, making derivatives of this compound attractive candidates for developing novel organocatalysts for reactions like asymmetric aldol (B89426) or Mannich additions.

Table 1: Potential Catalytic Applications for this compound Derivatives

Catalyst TypeTarget ReactionMetal Center (if applicable)Potential Advantage
Chiral Phosphine-Amine LigandAsymmetric HydrogenationRhodium, Iridium, RutheniumHigh enantioselectivity for ketones and imines. researchgate.net
Chiral Diamine LigandAsymmetric Transfer HydrogenationRutheniumGreen chemistry alternative using safer hydrogen sources. acs.org
Immobilized LigandContinuous Flow SynthesisVariousEnhanced catalyst stability and reusability.
Chiral Brønsted Acid/BaseAsymmetric C-C Bond FormationN/A (Organocatalyst)Metal-free catalysis, mild reaction conditions.

Investigation of this compound in the Design of Novel Supramolecular Architectures

Supramolecular chemistry, which focuses on assemblies of molecules held by non-covalent bonds, offers a pathway to creating advanced functional materials. nih.gov this compound is an ideal building block for such architectures due to its inherent ability to participate in multiple, specific intermolecular interactions. nih.govrsc.org

The key molecular features for self-assembly are all present:

Hydrogen Bonding: The amino (-NH2) and hydroxyl (-OH) groups are excellent hydrogen bond donors and acceptors, capable of forming extensive and directional networks that guide assembly. nih.govnih.gov

π-π Stacking: The electron-rich 3,4-dimethoxyphenyl ring can engage in π-π stacking interactions with other aromatic systems, adding stability and order to the resulting structure. nih.gov

Chirality: The inherent chirality of the molecule can direct the formation of helical or other complex chiral superstructures. acs.orgresearchgate.net

Emerging research will likely explore the self-assembly of this compound and its derivatives to create materials like hydrogels for biomedical applications, ordered thin films for electronics, or chiral stationary phases for separation science. The co-assembly with other functional molecules could lead to multi-component systems with tunable properties. rsc.orgecust.edu.cn For instance, co-crystallization with active pharmaceutical ingredients could yield new solid forms with enhanced solubility or stability. nih.gov

Advanced Mechanistic Investigations into Complex Biological Systems

The 2-amino-3-arylpropan-1-ol scaffold is a recognized pharmacophore present in numerous biologically active compounds. researchgate.netnih.govrasayanjournal.co.in Derivatives have shown potential as antimalarial agents, and the core structure is related to β-blockers. nih.govresearchgate.net Future research will delve deeper into the specific biological interactions of this compound to exploit its therapeutic potential.

A primary direction will be to use the compound as a molecular probe. By attaching fluorescent tags or reactive groups, scientists can create tools to study the active sites of enzymes or receptors. The 3,4-dimethoxyphenyl group is structurally similar to the catechol moiety of neurotransmitters like dopamine (B1211576), suggesting that derivatives could be designed to interact with targets in the central nervous system. Mechanistic studies could involve investigating how the molecule's stereochemistry and the electronic nature of the aromatic ring influence binding affinity and functional activity at specific biological targets, such as G-protein coupled receptors or metabolic enzymes. nih.govwikipedia.org Such studies are crucial for rational drug design and understanding complex biological pathways. chemicalbook.com

Integration of Artificial Intelligence and Machine Learning for Predictive Synthesis and Mechanistic Elucidation

The complexity of designing novel catalysts, materials, and drugs necessitates more efficient discovery tools. Artificial intelligence (AI) and machine learning (ML) are set to revolutionize how research on molecules like this compound is conducted. researchgate.netyoutube.com

Future applications in this context include:

Predictive Synthesis: ML models can be trained on vast reaction databases to predict the optimal conditions for synthesizing new derivatives of the core molecule, saving significant time and resources. researchgate.netdigitellinc.com

Catalyst Design: Neural networks can predict the enantioselectivity of a potential catalyst based on its 3D structure. riken.jpchemistryworld.com Researchers could use this to screen thousands of virtual derivatives of this compound to identify the most promising candidates for a specific asymmetric reaction before ever entering the lab. numberanalytics.comchemrxiv.org

Property Prediction: AI can forecast the biological activity or material properties of novel derivatives. nih.govresearchgate.net This allows for the in silico design of molecules with desired characteristics, such as high binding affinity for a biological target or specific self-assembly behavior.

Table 2: Application of AI/ML in this compound Research

AI/ML ApplicationResearch AreaObjectiveExpected Outcome
Generative Models (GANs, VAEs)Drug Discovery, Materials ScienceDesign novel derivatives with optimized properties. nih.govresearchgate.netIdentification of synthetically accessible molecules with high predicted activity or desired material characteristics.
Graph Neural Networks (GNNs)Catalysis, Synthesis PlanningPredict reaction outcomes and catalyst performance. digitellinc.comAccelerated discovery of efficient catalysts and synthetic routes.
Unsupervised LearningAsymmetric CatalysisQuantify and predict the generality of a catalyst across different substrates. chemrxiv.orgresearchgate.netRational selection of the best catalyst derivative for a broad range of applications.
Reinforcement Learning (RL)Drug DiscoveryGuide molecular generation towards specific biological targets. nih.govEfficient exploration of chemical space to find potent and selective bioactive compounds.

Exploration of Sustainable Chemical Processes for this compound-Derived Functional Materials

The push towards a green and sustainable chemical industry provides a compelling direction for future research on this compound. altlaboratories.com This involves both how the molecule is made and how it is used.

A key research avenue is the development of biocatalytic and green chemistry routes for its synthesis. Instead of relying on traditional multi-step syntheses, researchers can explore engineered enzymes, such as amine dehydrogenases or transaminases, to produce the chiral amino alcohol from simple precursors under mild, aqueous conditions. frontiersin.orgnih.govmdpi.com This approach offers high enantioselectivity and significantly reduces chemical waste.

Furthermore, the starting materials themselves can be sourced from renewable feedstocks. The dimethoxyphenyl unit is structurally related to components of lignin (B12514952), an abundant biopolymer. kit.edu Developing pathways to convert lignin-derived aromatic aldehydes into the target molecule would create a fully bio-based platform chemical. This renewable scaffold could then be used to synthesize sustainable functional materials, such as bio-based polyhydroxyurethanes or polyamides, by reacting its amino and hydroxyl groups with bio-derived carbonates or dicarboxylic acids, contributing to a circular economy. rsc.orgrsc.org

Q & A

Q. What are the optimal synthetic routes for 2-Amino-3-(3,4-dimethoxyphenyl)propan-1-OL, and how do reaction conditions influence yield?

The synthesis typically involves a nitroaldol reaction between 3,4-dimethoxybenzaldehyde and nitromethane under basic conditions to form a nitroalkene intermediate, followed by catalytic hydrogenation (e.g., H₂/Pd-C) or reduction with NaBH₄ to yield the amino alcohol . Key variables include pH control during condensation (pH 8–10), solvent choice (e.g., ethanol or THF), and temperature (25–60°C). Yield optimization requires purification via recrystallization (e.g., chloroform/methanol) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy : Confirm stereochemistry and proton environments (e.g., δ 6.8–7.2 ppm for aromatic protons, δ 3.8–4.2 ppm for methoxy groups) .
  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., monoclinic P2₁/c space group, as seen in related dimethoxy-substituted analogs) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 256.1) .

Q. How do the physicochemical properties of this compound impact its experimental handling?

The compound’s solubility varies with solvent polarity: highly soluble in DMSO and methanol, sparingly soluble in water. Stability studies (TGA/DSC) suggest decomposition above 200°C. Hygroscopicity necessitates storage under anhydrous conditions (desiccator, N₂ atmosphere) .

Advanced Research Questions

Q. What methodologies are used to evaluate the biological activity of this compound?

  • Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., acetylcholinesterase inhibition at 10–100 µM concentrations) .
  • Receptor binding studies : Radioligand displacement assays (e.g., competitive binding with [³H]-serotonin receptors) .
  • In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ of 15 µM in HeLa cells) .

Q. How can enantiomeric purity be optimized during synthesis?

Chiral resolution via:

  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (85:15) .
  • Asymmetric catalysis : Employ Ru-BINAP complexes for enantioselective hydrogenation (up to 98% ee) .

Q. What structural modifications enhance bioactivity in SAR studies?

  • Methoxy group substitution : Replace 3,4-dimethoxy with 3-fluoro-4-methoxy to increase lipophilicity (logP from 1.2 to 1.8) and blood-brain barrier penetration .
  • Amino group derivatization : Acetylation reduces cytotoxicity but improves metabolic stability (t₁/₂ increase from 2.5 to 6.7 hours in liver microsomes) .

Q. How should researchers address contradictions in reported bioactivity data?

  • Purity validation : Use LC-MS to rule out impurities (>99% purity) .
  • Stereochemical confirmation : Re-analyze enantiomer ratios via polarimetry or chiral SFC .
  • Dose-response replication : Test activity across multiple cell lines (e.g., HEK293, HepG2) .

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

  • Exothermicity : Use continuous flow reactors to control temperature during nitroaldol condensation .
  • Solvent recovery : Implement fractional distillation for ethanol/water mixtures .

Q. How can computational modeling predict interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to serotonin receptors (ΔG = -9.2 kcal/mol) .
  • MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns .

Q. What metabolic pathways are implicated in its pharmacokinetics?

  • Phase I metabolism : CYP3A4-mediated demethylation (major metabolite: 3-hydroxy-4-methoxy derivative) .
  • Phase II conjugation : Glucuronidation at the hydroxyl group, detected via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(3,4-dimethoxyphenyl)propan-1-OL
Reactant of Route 2
Reactant of Route 2
2-Amino-3-(3,4-dimethoxyphenyl)propan-1-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.